molecular formula C23H21FN2O3 B11047751 2-[7-(4-Fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]-N-phenylacetamide

2-[7-(4-Fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]-N-phenylacetamide

Cat. No. B11047751
M. Wt: 392.4 g/mol
InChI Key: COOODIBFBIBIOI-UHFFFAOYSA-N
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Description

2-[7-(4-Fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with a fluorophenyl group and an acetamide moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-Fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]-N-phenylacetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with phenylacetic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives with hydroxyl groups.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a ligand in biochemical assays.

Medicine

Medicinally, 2-[7-(4-Fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]-N-phenylacetamide could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The quinoline core is known to interact with various biological targets, potentially inhibiting enzymes or blocking receptor sites.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.

    Fluorophenyl Compounds: Compounds such as fluoxetine, which contain a fluorophenyl group.

Uniqueness

What sets 2-[7-(4-Fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]-N-phenylacetamide apart is its combination of a quinoline core with a fluorophenyl group and an acetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

properties

Molecular Formula

C23H21FN2O3

Molecular Weight

392.4 g/mol

IUPAC Name

2-[7-(4-fluorophenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinolin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C23H21FN2O3/c24-17-8-6-14(7-9-17)15-11-20-19(21(27)12-15)10-16(23(29)26-20)13-22(28)25-18-4-2-1-3-5-18/h1-9,15-16H,10-13H2,(H,25,28)(H,26,29)

InChI Key

COOODIBFBIBIOI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)C(C2)CC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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